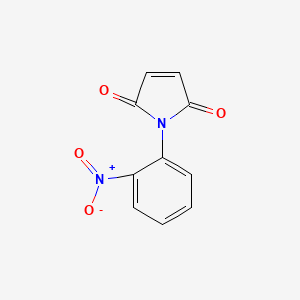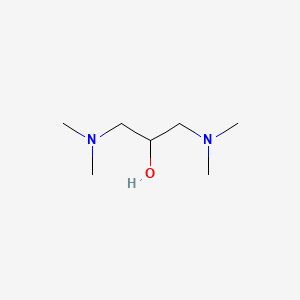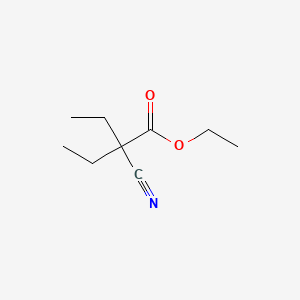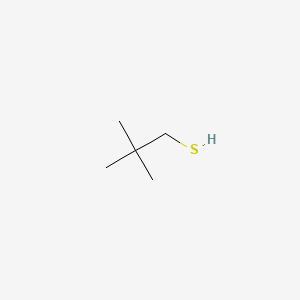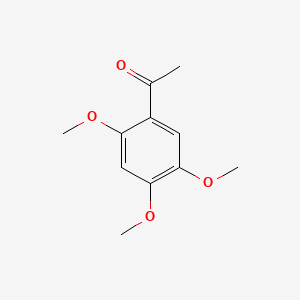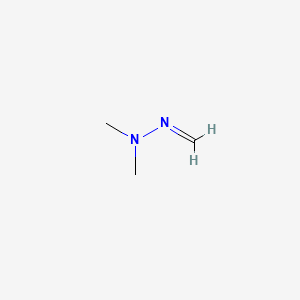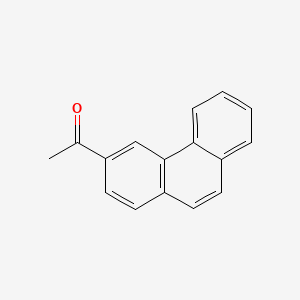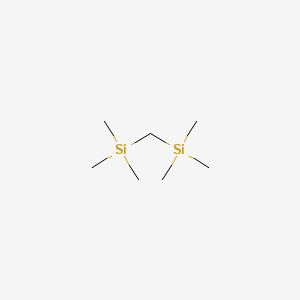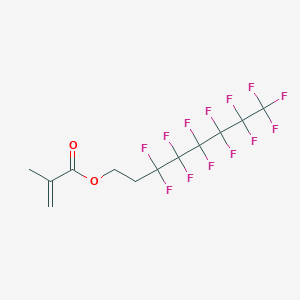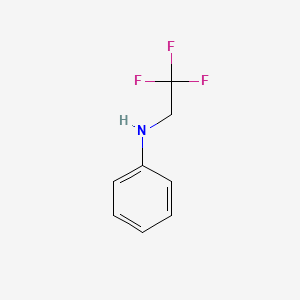
N-(2,2,2-三氟乙基)苯胺
概述
描述
“N-(2,2,2-Trifluoroethyl)aniline” is a chemical compound with the CAS Number: 351-61-1 . It has a molecular weight of 175.15 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(2,2,2-Trifluoroethyl)aniline” is 1S/C8H8F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2 .Physical And Chemical Properties Analysis
“N-(2,2,2-Trifluoroethyl)aniline” is a liquid at room temperature . It has a molecular weight of 175.15 .科学研究应用
Organic Synthesis
N-(2,2,2-Trifluoroethyl)aniline is utilized in organic synthesis, particularly in the development of fluorine-containing organic compounds. The presence of fluorine atoms often imparts desirable properties to molecules, such as increased stability and altered reactivity, making them valuable in synthesizing pharmaceuticals and agrochemicals . For example, iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solutions is a notable application in this area .
Drug Synthesis
In pharmaceutical research, N-(2,2,2-Trifluoroethyl)aniline plays a crucial role in the synthesis of drugs. Its unique properties facilitate the creation of bioactive molecules with enhanced metabolic stability and improved pharmacokinetic profiles . It is involved in reactions that form the backbone of several medicinal compounds.
Material Science
This compound exhibits unique physical and chemical properties that are exploited in material science. It is used in the synthesis of biomedical materials, electronic materials, and energy storage systems. Its ability to introduce fluorine atoms into other molecules is particularly valuable in creating materials with specific desired properties.
Analytical Chemistry
In analytical chemistry, N-(2,2,2-Trifluoroethyl)aniline is used as a reagent in various analytical methods. Its strong electron-withdrawing trifluoroethyl group can affect the electron density of aromatic systems, which is useful in spectroscopic analysis and chromatography .
Biochemistry
The compound’s role in biochemistry is linked to its use in synthesizing fluorinated analogs of biomolecules. These analogs can serve as probes or inhibitors in enzymatic reactions, helping to elucidate biological pathways and mechanisms .
Environmental Science
N-(2,2,2-Trifluoroethyl)aniline is also relevant in environmental science. Its derivatives can be used to study the environmental fate of fluorinated compounds, which is important given the persistence and potential ecological impact of fluorinated pollutants .
Chemical Engineering
In chemical engineering, this compound is involved in process optimization and the development of new synthetic methods. Its reactivity and stability under various conditions make it a valuable component in designing industrial chemical processes .
Pharmaceutical Research
Lastly, in pharmaceutical research, N-(2,2,2-Trifluoroethyl)aniline is a key intermediate in the design and synthesis of new drug candidates. Its incorporation into drug molecules can significantly alter their therapeutic efficacy and safety profiles .
安全和危害
“N-(2,2,2-Trifluoroethyl)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .
未来方向
The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, “N-(2,2,2-Trifluoroethyl)aniline” and related compounds may continue to receive attention in future research.
作用机制
Target of Action
N-(2,2,2-Trifluoroethyl)aniline primarily targets iron porphyrin . Iron porphyrin is a type of metalloprotein that plays a crucial role in various biological processes, including oxygen transport and catalysis .
Mode of Action
The compound interacts with its target through a process known as N-trifluoroethylation . This process involves the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . The reaction is conducted via a cascade of diazotization and N-trifluoroethylation reactions . This one-pot N–H insertion reaction can afford a wide range of N-trifluoroethylated anilines .
Biochemical Pathways
The biochemical pathways affected by N-(2,2,2-Trifluoroethyl)aniline involve the synthesis of various fluorinated compounds, including N-trifluoroethylated amines . The existence of fluorine in organic molecules usually provides favorable properties for these molecules . Therefore, the development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .
Pharmacokinetics
The compound’s molecular weight of 17515 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed
Result of Action
The result of the action of N-(2,2,2-Trifluoroethyl)aniline is the production of a wide range of N-trifluoroethylated anilines . These compounds are widely used as platform chemicals in the fields of synthetic organic, medicinal, and agrochemistry .
Action Environment
The action of N-(2,2,2-Trifluoroethyl)aniline can be influenced by various environmental factors. For instance, the reaction is conducted in an aqueous solution , suggesting that the presence of water is crucial for the reaction to occur. Additionally, the compound is stored at room temperature , indicating that it is stable under normal environmental conditions.
属性
IUPAC Name |
N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPNFMGAKAAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188597 | |
| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trifluoroethyl)aniline | |
CAS RN |
351-61-1 | |
| Record name | N-(2,2,2-Trifluoroethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-trifluoroethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-(2,2,2-Trifluoroethyl)aniline interesting for synthetic chemistry applications?
A: N-(2,2,2-Trifluoroethyl)aniline and its derivatives exhibit unique reactivity in photochemical reactions. [] Research has shown that N-(2,2,2-Trifluoroethyl)amines, when exposed to UV light in the presence of 3-phenylcyclohex-2-en-1-one, undergo a regioselective photoaddition reaction. [] This reaction primarily occurs at the α-position to the trifluoromethyl group, offering a novel pathway for direct carbon substitution at that position. [] This regioselectivity is comparable to what is observed in the anodic methoxylation of N-(2,2,2-Trifluoroethyl)anilines. [] The presence of the electron-withdrawing trifluoromethyl group appears to be key to enabling this synthetically useful transformation.
Q2: Are there any applications of N-(2,2,2-Trifluoroethyl)aniline derivatives in radiochemistry?
A: Yes, specifically, N-(2,2,2-Trifluoroethyl)aniline can be utilized in the synthesis of radiolabeled intermediates for Positron Emission Tomography (PET) tracers. [] Research highlights the use of 4-chloro-N-(2,2,2-trifluoroethyl)aniline as a precursor in the production of 2-amino-2′-[18F]fluorobenzhydrols. [] This compound, when reacted with boron trichloride, forms an anilinodichloroborane reagent. [] This reagent can then be reacted with 2-[18F]Fluorobenzaldehyde, ultimately yielding the radiolabeled 2-amino-2′-[18F]fluorobenzhydrol. [] This intermediate is valuable for synthesizing [2′-18F]-1,4-benzodiazepine-2-ones, which are important compounds in PET imaging studies. []
Q3: What spectroscopic techniques are useful for characterizing N-(2,2,2-Trifluoroethyl)aniline and its derivatives?
A: While specific spectroscopic data isn't provided in the referenced abstracts, it's highly likely that Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role. Both proton (1H) and fluorine-19 (19F) NMR would be particularly informative for characterizing these compounds. [] The distinct chemical shifts associated with protons and fluorine atoms adjacent to the trifluoroethyl group would provide valuable information about the compound's structure and purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


